molecular formula C9H6N2 B6249637 2-amino-5-ethynylbenzonitrile CAS No. 1233521-01-1

2-amino-5-ethynylbenzonitrile

Cat. No.: B6249637
CAS No.: 1233521-01-1
M. Wt: 142.2
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Description

2-amino-5-ethynylbenzonitrile is a useful research compound. Its molecular formula is C9H6N2 and its molecular weight is 142.2. The purity is usually 95.
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Properties

CAS No.

1233521-01-1

Molecular Formula

C9H6N2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Academic Significance and Research Trajectories of 2 Amino 5 Ethynylbenzonitrile

Contextualization within Organic Synthesis and Materials Science Research

2-amino-5-ethynylbenzonitrile serves as a crucial building block in organic synthesis, particularly for creating complex aromatic structures. Its bifunctional nature, possessing both an amino and an ethynyl (B1212043) group, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of a wide range of organic molecules. acs.org In materials science, this compound is recognized as a valuable monomer for the development of advanced materials. bldpharm.comevitachem.com It is utilized in the creation of polymers and other materials with specific electronic and optical properties. bldpharm.com

The presence of the ethynyl group, in particular, makes it a key component in the synthesis of materials with interesting characteristics. For instance, ethynyl-containing benzonitrile (B105546) derivatives are used in high-capacitance polymers. The compound's structure also lends itself to applications in the development of organic light-emitting diodes (OLEDs), magnetic materials, and organic pigments. bldpharm.com

Overview of Key Functional Groups and Their Research Implications

The chemical reactivity and research applications of this compound are dictated by its three primary functional groups: the amino group (-NH2), the ethynyl group (-C≡CH), and the nitrile group (-C≡N).

Functional GroupResearch Implications
Amino Group (-NH2) The amino group is a versatile functional group that can undergo a variety of reactions. sioc-journal.cn It can act as a nucleophile, participate in diazotization reactions, and be used to form amides and other nitrogen-containing heterocycles. sioc-journal.cnnih.gov In the context of this compound, the amino group can be a site for further functionalization, allowing for the synthesis of more complex molecules. nih.gov For example, it can be halogenated to produce 2-amino-5-halogenated-N,3-dimethylbenzamides. sioc-journal.cn The amino group also influences the electronic properties of the molecule, which is significant in the design of materials with specific functionalities. researchgate.net
Ethynyl Group (-C≡CH) The ethynyl group is a highly reactive functional group that is central to many important chemical transformations. It is particularly known for its participation in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and Sonogashira coupling reactions. mdpi.comrsc.org These reactions are widely used to construct complex molecular architectures, including triazoles and extended aromatic systems. mdpi.com The rigidity and linearity of the ethynyl group are also important for the design of materials with specific structural and electronic properties, such as polymers and liquid crystals. chembk.com
Nitrile Group (-C≡N) The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to synthesize various nitrogen-containing heterocycles. acs.org In 2-alkynylarylnitriles like this compound, the nitrile group can participate in tandem cyclization and annulation reactions to form substituted naphthalenes, isoquinolines, and isoindolines. acs.org Its electron-withdrawing nature also influences the overall electronic properties of the molecule.

Historical Development and Emerging Research Areas of Ethynylbenzonitrile Derivatives

The study of ethynylbenzonitrile derivatives has evolved significantly over time, driven by their utility in diverse scientific fields. Initially, research focused on their synthesis and fundamental reactivity. A common method for preparing these compounds is the Sonogashira coupling of a haloaryl nitrile with a terminal alkyne. acs.org

More recently, research has expanded to explore their applications in medicinal chemistry and materials science. For instance, certain ethynylbenzonitrile derivatives have been investigated for their potential as anticancer and antimicrobial agents. The ability of these compounds to interact with biological targets is an active area of research.

In materials science, a major focus is on the development of functional polymers and coordination complexes. researchgate.net The unique electronic and structural properties of ethynylbenzonitrile derivatives make them attractive candidates for creating materials with applications in electronics and optics. chembk.comresearchgate.net Current research is exploring their use as chemosensors, flame retardants, and antioxidants. researchgate.net The synthesis of novel derivatives with tailored properties continues to be a key research trajectory. For example, the incorporation of ethynylbenzonitrile moieties into larger molecular frameworks, such as in the synthesis of andrographolide (B1667393) derivatives, is being explored to enhance cytotoxic effects against cancer cell lines. mdpi.com

Synthetic Methodologies for 2 Amino 5 Ethynylbenzonitrile

Established Synthetic Routes to 2-amino-5-ethynylbenzonitrile

The most common and well-documented methods for synthesizing this compound rely on the functionalization of a halogenated precursor. This approach is characterized by its reliability and modularity.

Strategies via Halogenation and Subsequent Cross-Coupling Reactions

A foundational strategy for the synthesis of this compound begins with a halogenated version of 2-aminobenzonitrile (B23959). The halogen, typically bromine or iodine, is installed at the 5-position of the aromatic ring, serving as a reactive handle for the subsequent introduction of the ethynyl (B1212043) moiety via a transition-metal-catalyzed cross-coupling reaction.

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. epa.gov This reaction is the cornerstone for the synthesis of this compound from its halogenated precursors.

The process typically involves the reaction of 2-amino-5-bromobenzonitrile (B185297) or 2-amino-5-iodobenzonitrile (B177357) with a terminal alkyne. To introduce the ethynyl group (-C≡CH), a protected alkyne such as trimethylsilylacetylene (B32187) (TMSA) is often used. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂. A copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst, and an amine base, such as triethylamine (B128534) or diisopropylamine, serves as both the base and, in some cases, the solvent. researchgate.net

The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne, CuI, and the base), and culminates in reductive elimination to yield the final product and regenerate the Pd(0) catalyst. After the coupling reaction, the trimethylsilyl (B98337) protecting group is readily removed under mild basic conditions (e.g., using potassium carbonate in methanol) to afford the final this compound.

Table 1: Typical Conditions for Palladium-Catalyzed Sonogashira Coupling
ParameterConditionPurpose
Aryl Halide 2-Amino-5-bromobenzonitrileSubstrate providing the benzonitrile (B105546) scaffold
Alkyne Trimethylsilylacetylene (TMSA)Source of the ethynyl group (protected)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Primary catalyst for C-C bond formation
Copper Co-catalyst CuI (2-5 mol%)Activates the alkyne
Base Triethylamine (Et₃N)Neutralizes HX byproduct, aids catalyst cycle
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)Reaction medium
Temperature Room Temperature to 80 °CVaries depending on substrate reactivity

In some contexts, "copper-promoted" can also refer to coupling reactions where copper is the main catalyst, such as the Castro-Stephens reaction. However, for the specific transformation of aryl halides to aryl alkynes, the palladium-catalyzed Sonogashira reaction, often with a copper co-catalyst, remains the most prevalent method. The development of copper-free Sonogashira protocols has also gained attention to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be promoted by copper salts. acs.org These copper-free methods often require specialized ligands or different reaction conditions to proceed efficiently.

Approaches Utilizing Direct Ethynylation

Direct C-H ethynylation represents a more modern and atom-economical approach, aiming to form the C-C bond by activating a C-H bond on the aromatic ring directly, thus bypassing the need for pre-halogenation of the substrate. This strategy is highly desirable from a green chemistry perspective as it avoids the generation of halide waste streams. However, achieving regioselectivity can be a significant challenge. For 2-aminobenzonitrile, direct ethynylation would require selective activation of the C-H bond at the 5-position over other C-H bonds on the ring. While significant advances have been made in Pd-catalyzed C-H functionalization, specific protocols for the direct ethynylation of 2-aminobenzonitrile are not yet widely established and remain an area of ongoing research.

Alternative Retrosynthetic Pathways for Benzonitrile Scaffolds

Retrosynthetic analysis involves conceptually breaking down the target molecule into simpler, commercially available starting materials. libretexts.orgamazonaws.compressbooks.pube3s-conferences.org For this compound, alternative pathways focus on different strategies for constructing the core benzonitrile structure.

One common retrosynthetic approach for substituted benzonitriles starts from anthranilic acid derivatives. chemicalbook.com For instance, 5-chloroanthranilic acid can be synthesized via the chlorination of anthranilic acid. This intermediate is then converted to 2-amino-5-chlorobenzamide (B107076) through activation to an acid chloride followed by amination. The final step is the dehydration of the amide group to a nitrile using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com This route constructs the required 2-amino-5-halobenzonitrile precursor from simple building blocks.

Another pathway involves starting with a nitro-substituted precursor. For example, one could synthesize 2-amino-5-nitrobenzonitrile (B98050) and then attempt to convert the nitro group to an ethynyl group, though this is less direct. A more viable strategy is to start with a compound like 2-chloro-5-nitrobenzonitrile, perform a Sonogashira coupling to install the ethynyl group, and then reduce the nitro group to an amine in a final step. arkat-usa.orggoogle.com The choice of the reduction method is critical to avoid the reduction of the alkyne or nitrile functionalities.

A third strategy involves a "ring replacement" methodology, where a pyridine (B92270) ring is converted into a benzonitrile ring. This advanced technique involves a multi-step sequence including N-oxidation of a pyridine, photochemical rearrangement, and a subsequent cycloaddition reaction to build the benzonitrile core. researchgate.net This provides a unique entry point for accessing complex benzonitrile structures from different starting materials.

Novel and Sustainable Synthetic Approaches

Recent research has focused on developing more environmentally friendly and efficient methods for cross-coupling reactions. bohrium.com These "green" approaches aim to reduce waste, use less toxic reagents, and lower energy consumption. acs.orgrsc.orgacs.org

For the synthesis of this compound, sustainable modifications to the Sonogashira coupling are particularly relevant. These include:

Use of Heterogeneous Catalysts: Developing solid-supported palladium catalysts or palladium nanoparticles allows for easy recovery and reuse of the expensive metal catalyst, reducing both cost and metal contamination in the final product. acs.org

Aqueous Reaction Media: Performing the reaction in water or aqueous/organic mixtures, often with the help of water-soluble ligands or surfactants, reduces the reliance on volatile and often toxic organic solvents like DMF or THF. rsc.org

Ligand-Free and Amine-Free Conditions: Simplification of the reaction system by developing catalysts that are active without the need for complex phosphine (B1218219) ligands or amine bases contributes to a more sustainable process. researchgate.net

Alternative Metal Catalysts: Research into replacing palladium with more earth-abundant and less toxic metals like iron, cobalt, or nickel is an active area, although their application to this specific synthesis is still emerging. researchgate.net

These novel approaches are paving the way for more economical and sustainable production of this compound and related compounds. acs.orgacs.org

Catalytic Systems in this compound Synthesis

The Sonogashira reaction, central to the synthesis of this compound, traditionally employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org However, significant research has been dedicated to developing more efficient and robust catalytic systems, including both heterogeneous and homogeneous catalysts, to improve yields, reduce catalyst loading, and simplify purification processes.

Heterogeneous Catalysis for Efficiency and Selectivity

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, potential for recycling, and improved stability. For the synthesis of aryl alkynes like this compound, various solid-supported palladium catalysts have been investigated. These catalysts typically involve immobilizing palladium nanoparticles or complexes on supports such as activated carbon, silica, or polymers.

The use of palladium on activated carbon (Pd/C) in the presence of a copper co-catalyst is a common approach. Research has also explored the use of bimetallic nanoparticles, such as Pd/Cu on activated carbon, which can enhance catalytic activity and allow for the reaction to proceed under milder conditions. The efficiency of these heterogeneous catalysts is often influenced by factors such as particle size, dispersion of the metal on the support, and the nature of the support material itself.

A study on the Sonogashira coupling of various aryl halides demonstrated the effectiveness of a heterogeneous palladium catalyst on a solid support in a continuous flow system, highlighting the potential for efficient and scalable synthesis. While not specifically mentioning this compound, the general applicability of such systems to aryl halides suggests their potential for its synthesis.

Table 1: Examples of Heterogeneous Catalytic Systems for Sonogashira Coupling

CatalystSupportReactantsKey Findings
Pd NanoparticlesActivated CarbonAryl halides, Terminal alkynesEfficient for Sonogashira coupling, recyclable.
Pd/Cu Bimetallic NanoparticlesSilicaAryl halides, Terminal alkynesEnhanced catalytic activity, milder reaction conditions.
Pd ComplexPolymerAryl halides, Terminal alkynesGood yields, potential for use in flow chemistry.

This table is a generalized representation based on available literature for Sonogashira reactions and may not be specific to this compound.

Homogeneous Catalysis for Specific Transformations

Homogeneous catalysts, being soluble in the reaction medium, often exhibit high activity and selectivity under mild reaction conditions. The most common homogeneous palladium catalysts for Sonogashira reactions are palladium(0) complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]. organic-chemistry.org

The choice of phosphine ligand can significantly impact the catalyst's stability and reactivity. Bulky and electron-rich phosphine ligands can enhance the catalytic activity, allowing for the coupling of less reactive aryl chlorides. In addition to palladium, a copper(I) salt, typically copper(I) iodide (CuI), is often used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org

For the synthesis of this compound, a typical homogeneous catalytic system would involve the reaction of 2-amino-5-bromobenzonitrile with a protected alkyne like trimethylsilylacetylene in the presence of a palladium-phosphine complex and a copper(I) co-catalyst in a suitable solvent and base. The trimethylsilyl group is subsequently removed to yield the terminal alkyne.

Green Chemistry Methodologies for this compound Production

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of this compound. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Solvent-Free and Reduced-Waste Synthesis

Solvent-free, or solid-state, reactions offer a significant green advantage by eliminating the need for large quantities of organic solvents, which are often toxic, flammable, and contribute to environmental pollution. The Sonogashira coupling has been successfully performed under solvent-free conditions, often with the aid of microwave irradiation or ball milling to provide the necessary energy for the reaction to proceed.

Furthermore, the development of copper-free Sonogashira reactions is a key area of research to reduce the environmental impact of the synthesis. Copper(I) salts can be toxic and their removal from the final product can be challenging. Copper-free methods often rely on the use of specific palladium catalysts and bases to facilitate the reaction without the need for a co-catalyst. These approaches not only reduce heavy metal waste but also prevent the formation of diynes, a common side product in copper-catalyzed Sonogashira reactions.

Flow Chemistry Techniques for Optimized Production

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers several advantages for the synthesis of this compound. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.

The use of packed-bed reactors containing a heterogeneous catalyst is particularly well-suited for flow synthesis. This setup allows for the continuous production of the desired product with easy separation of the catalyst, which can be reused for subsequent reactions. Flow chemistry can also enable the use of reaction conditions that are not easily accessible in traditional batch processes, such as high temperatures and pressures, which can accelerate reaction rates and improve efficiency. A study demonstrated the rapid screening of catalysts for Sonogashira coupling using a continuous flow reactor, showcasing the potential for optimizing the synthesis of compounds like this compound.

Optimization of Synthetic Conditions for this compound

The optimization of synthetic conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are typically optimized include the choice of catalyst and co-catalyst, solvent, base, temperature, and reaction time.

For the Sonogashira coupling, the nature of the halogen on the 2-aminobenzonitrile precursor is important, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. The choice of alkyne is also critical; often, a protected alkyne such as trimethylsilylacetylene is used, followed by a deprotection step.

The selection of the base is another important factor. Common bases include amines such as triethylamine and diisopropylamine, or inorganic bases like potassium carbonate. The base serves to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrates and the catalyst system used. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and the formation of side products.

Table 2: General Parameters for Optimization of Sonogashira Coupling

ParameterCommon VariationsImpact on Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd/CActivity, selectivity, cost
Copper Co-catalyst CuI, CuBrReaction rate, formation of byproducts
Solvent Toluene, DMF, Acetonitrile, THFSolubilizes reactants, affects reaction rate
Base Triethylamine, Diisopropylamine, K₂CO₃Neutralizes acid, deprotonates alkyne
Temperature Room Temperature to 100°CReaction rate, side reactions
Reaction Time 1 to 24 hoursCompletion of reaction, decomposition

This table provides a general overview of parameters that are typically optimized for Sonogashira reactions.

In a specific example from the literature detailing the synthesis of a related compound, 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, a Sonogashira coupling was employed, highlighting the practical application of this methodology in synthesizing complex benzonitrile derivatives. acs.org While the exact conditions for this compound may vary, this example underscores the importance of carefully selecting and optimizing the reaction parameters to achieve the desired product.

Influence of Reaction Parameters on Yield and Purity

The yield and purity of this compound prepared via the Sonogashira coupling are highly dependent on a number of critical reaction parameters. Careful optimization of these parameters is essential to maximize the efficiency of the synthesis and minimize the formation of impurities.

Catalyst System: The choice of the palladium catalyst and the copper co-catalyst is crucial. Palladium complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, are commonly used. The copper(I) salt, typically copper(I) iodide, plays a key role in the catalytic cycle. The ratio of palladium to copper can influence the reaction rate and the formation of byproducts.

Base: An appropriate base is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. Amine bases such as triethylamine or diisopropylethylamine are frequently employed. The strength and concentration of the base can affect the reaction kinetics and the stability of the catalyst.

Solvent: The choice of solvent is critical as it must be able to dissolve the reactants and the catalyst system. Common solvents for Sonogashira couplings include polar aprotic solvents like dimethylformamide and acetonitrile, as well as ethereal solvents like tetrahydrofuran. The solvent can influence the solubility of the catalyst and reactants, and thereby the reaction rate.

Temperature and Reaction Time: The reaction temperature is a key parameter that can significantly impact the rate of the reaction and the formation of byproducts. Generally, Sonogashira couplings are conducted at temperatures ranging from room temperature to elevated temperatures. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing catalyst decomposition and side reactions. The reaction time is monitored to ensure complete consumption of the starting materials.

The following interactive table illustrates the hypothetical influence of various reaction parameters on the yield and purity of this compound in a Sonogashira coupling reaction between 2-amino-5-bromobenzonitrile and trimethylsilylacetylene.

ParameterVariationYield (%)Purity (%)Observations
Palladium Catalyst Pd(PPh₃)₄8592Good yield and purity.
PdCl₂(PPh₃)₂8895Slightly higher yield and purity observed.
Copper(I) Co-catalyst CuI8895Standard and effective co-catalyst.
None<10-Reaction does not proceed efficiently.
Base Triethylamine8895Effective base for the reaction.
Potassium Carbonate6580Lower yield and purity due to heterogeneity.
Solvent Tetrahydrofuran8895Good solvent for this reaction.
Toluene7585Lower yield due to poorer solubility of reactants.
Temperature 25°C6098Slow reaction rate.
60°C8895Optimal balance of rate and purity.
100°C8088Increased byproduct formation.

Scale-Up Considerations and Industrial Relevance

The transition of the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges and considerations that need to be addressed to ensure a safe, efficient, and economically viable process.

Reaction Kinetics and Heat Transfer: The exothermic nature of the Sonogashira coupling reaction requires careful management of heat transfer on a large scale. Inadequate heat dissipation can lead to localized "hot spots" in the reactor, which can result in catalyst decomposition, increased byproduct formation, and potential safety hazards. The reaction kinetics must be well understood to design an appropriate reactor and cooling system.

Product Isolation and Purification: The isolation and purification of the final product on a large scale can be challenging. The choice of purification method (e.g., crystallization, chromatography) will depend on the purity requirements and the physical properties of the product and impurities. The use of large volumes of solvents for extraction and purification also has economic and environmental implications.

Safety Considerations: The handling of potentially hazardous reagents and intermediates on an industrial scale requires strict safety protocols. For instance, terminal alkynes can be flammable and may form explosive mixtures with air. The use of a protected alkyne like trimethylsilylacetylene can mitigate some of these risks. A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the process.

Regulatory Compliance: Industrial synthesis must comply with various regulatory requirements, including those related to environmental protection and waste disposal. The choice of solvents and reagents should take into account their environmental impact, and appropriate waste treatment procedures must be in place.

The industrial relevance of this compound lies in its utility as a versatile building block in the synthesis of pharmaceuticals and other high-value organic materials. A robust and scalable synthetic route is therefore of considerable importance.

Reactivity and Mechanistic Investigations of 2 Amino 5 Ethynylbenzonitrile

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne is a versatile functional group known for its participation in a variety of addition and coupling reactions. The electron-withdrawing nature of the cyano group in the para-position is expected to influence the reactivity of the ethynyl C-H bond and the triple bond itself.

The ethynyl group of 2-amino-5-ethynylbenzonitrile is an excellent substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.combachem.com This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide (R-N₃). The resulting triazole linkage is metabolically stable and serves as a rigid linker in various applications, including peptidomimetics and bioconjugation. bachem.comsemanticscholar.org

The reaction proceeds under mild conditions, often in aqueous solvents, and is characterized by high yields and tolerance to a wide range of functional groups. bachem.com The presence of the electron-withdrawing benzonitrile (B105546) moiety can enhance the acidity of the terminal alkyne proton, potentially facilitating the formation of the copper acetylide intermediate, a key step in the catalytic cycle. semanticscholar.org This makes this compound a valuable partner for creating complex molecules through modular "click" reactions. rsc.org

Beyond the well-known CuAAC, the ethynyl group can also participate in other cycloaddition pathways. For instance, [3+2] cycloaddition reactions between nitriles and sodium azide are used to form tetrazoles, highlighting the versatility of cycloadditions in heterocyclic synthesis. researchgate.net While this involves the nitrile group, it underscores the potential for the ethynyl group to engage in similar concerted or stepwise cycloaddition processes with other 1,3-dipoles.

Table 1: Representative Cycloaddition Reaction with this compound This table is illustrative, based on the principles of Click Chemistry.

Reactant 1Reactant 2CatalystProductReaction Type
This compoundBenzyl azideCu(I) source (e.g., CuSO₄/Sodium Ascorbate)2-amino-5-(1-benzyl-1H-1,2,3-triazol-4-yl)benzonitrileCuAAC

The terminal alkyne of this compound is highly amenable to palladium- and copper-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation and further molecular functionalization. The Sonogashira coupling is particularly prominent, enabling the reaction of the terminal alkyne with aryl or vinyl halides to produce substituted internal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction significantly expands the molecular complexity by attaching new aromatic or vinylic substituents to the ethynyl terminus.

The versatility of the Sonogashira reaction allows for its application in the late-stage functionalization of complex molecules. nih.gov The reaction conditions are generally mild and tolerate various functional groups. The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields for a broad range of substrates. organic-chemistry.org For this compound, this reaction provides a direct pathway to introduce diverse functionalities, which is crucial in fields like medicinal chemistry and materials science. wikipedia.orgpreprints.org

Beyond Sonogashira, other cross-coupling reactions can be employed on derivatives of the initial product. For example, if an aryl halide is coupled to the alkyne, subsequent Suzuki or Stille couplings could be performed on that newly introduced aryl ring, demonstrating the iterative power of these methods for building elaborate structures. nih.gov

Table 2: Examples of Sonogashira Cross-Coupling for Functionalization This table presents potential reactions based on established Sonogashira coupling principles.

Alkyne SubstrateCoupling PartnerCatalyst SystemBaseProduct
This compoundIodobenzenePd(PPh₃)₂Cl₂, CuIEt₃N2-amino-5-(phenylethynyl)benzonitrile
This compound4-BromopyridinePd(OAc)₂, PPh₃, CuIK₂CO₃2-amino-5-(pyridin-4-ylethynyl)benzonitrile
This compoundVinyl bromidePd(PPh₃)₄, CuIi-Pr₂NH2-amino-5-(but-1-en-3-ynyl)benzonitrile

The ethynyl triple bond can undergo addition reactions with water (hydration) or amines (hydroamination). The hydration of terminal alkynes, typically catalyzed by acid or mercury salts, follows Markovnikov's rule to yield a methyl ketone via an enol intermediate. For this compound, this would result in the formation of 2-amino-5-acetylbenzonitrile. More environmentally benign methods, such as those using nitrile hydratase enzymes, have been developed for the hydration of nitriles to amides, showcasing alternative green chemistry approaches for related functional groups. rsc.org

Hydroamination, the addition of an N-H bond across the alkyne, can proceed via inter- or intramolecular pathways. Intramolecular hydroamination is a powerful method for synthesizing nitrogen-containing heterocycles. In the context of this compound, which is an ortho-alkynyl aniline derivative, intramolecular cyclization is a highly relevant pathway. For instance, palladium-catalyzed processes can facilitate the intramolecular addition of the amino group to the alkyne, a key step in the synthesis of indole derivatives. rsc.org This reaction often proceeds via an aminopalladation mechanism. rsc.org

Reactivity of the Amino Group

The primary amino group (-NH₂) on the aromatic ring is a nucleophilic center and a site for directing further substitution. Its reactivity is fundamental to forming amides, sulfonamides, and for participating in condensation and cyclization reactions.

The nucleophilic amino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide bonds. This reaction is a common strategy for peptide synthesis and for introducing a wide variety of functional groups onto the aromatic core. rsc.org Similarly, sulfonylation occurs upon reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to yield sulfonamides. These reactions are typically high-yielding and provide access to a broad scope of N-functionalized derivatives. The resulting amides and sulfonamides often exhibit different chemical and biological properties compared to the parent amine.

Table 3: N-Functionalization via Acylation and Sulfonylation

ReagentReaction TypeProduct
Acetyl chlorideAcylationN-(4-cyano-3-ethynylphenyl)acetamide
Benzoic anhydrideAcylationN-(4-cyano-3-ethynylphenyl)benzamide
p-Toluenesulfonyl chlorideSulfonylationN-(4-cyano-3-ethynylphenyl)-4-methylbenzenesulfonamide

The amino group can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). mdpi.com This reaction is typically reversible and may require removal of water to drive it to completion. The resulting imine can then be a substrate for further reactions, such as reduction to a secondary amine.

More significantly, the juxtaposition of the amino and ethynyl groups in this compound facilitates powerful cyclization reactions to form fused heterocyclic systems. As mentioned previously, intramolecular cyclization is a key reaction pathway. Palladium-catalyzed reactions involving ortho-ethynylanilines and aryl iodides can proceed through a sequential one-pot process: an initial Sonogashira coupling to form an internal alkyne, followed by an intramolecular aminopalladation of the amino group onto the alkyne, and a final cross-coupling step to yield highly substituted 2,3-diarylindoles. rsc.org This cascade reaction demonstrates the sophisticated molecular architecture that can be constructed from the 2-amino-ethynylbenzene scaffold.

Diazotization and Subsequent Transformations

The primary aromatic amine group at the C2 position of this compound is susceptible to diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.combyjus.comlumenlearning.com The process converts the amino group into a diazonium salt (Ar-N₂⁺X⁻), which contains an exceptionally good leaving group, dinitrogen gas (N₂). masterorganicchemistry.com This intermediate is generally unstable and is used directly for subsequent transformations. masterorganicchemistry.comlumenlearning.com

The resulting diazonium salt of this compound serves as a versatile precursor for a wide array of functional groups on the aromatic ring through reactions that replace the diazonium group. byjus.com

Sandmeyer and Related Reactions: The most prominent of these transformations are the Sandmeyer reactions, which utilize copper(I) salts as catalysts to replace the diazonium group with various nucleophiles. wikipedia.orglscollege.ac.in This radical-nucleophilic aromatic substitution provides a pathway to synthesize aryl halides and cyanides. wikipedia.orgnih.gov For instance, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would yield 2-chloro-5-ethynylbenzonitrile and 2-bromo-5-ethynylbenzonitrile, respectively. masterorganicchemistry.com

Other important transformations include:

Fluorination: The Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding diazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻), can be used to introduce a fluorine atom. masterorganicchemistry.comlscollege.ac.in

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution replaces the diazonium group with a hydroxyl group, forming 2-hydroxy-5-ethynylbenzonitrile. masterorganicchemistry.comlscollege.ac.in

Reduction (Deamination): The diazonium group can be replaced with a hydrogen atom by treatment with reducing agents such as hypophosphorous acid (H₃PO₂), effectively removing the original amino group. masterorganicchemistry.comlumenlearning.com

The following table summarizes the potential products from the diazotization of this compound followed by common subsequent reactions.

Reagent(s)Reaction NameExpected Product at C2 Position
CuCl / HClSandmeyer-Cl
CuBr / HBrSandmeyer-Br
CuCN / KCNSandmeyer-CN
KI-I
H₂O, ΔHydroxylation-OH
HBF₄, then ΔBalz-Schiemann-F
H₃PO₂Reduction-H

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized triple bond, which renders the carbon atom electrophilic and thus susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Addition and Cyclization Pathways

The electrophilic carbon of the nitrile group in this compound can undergo nucleophilic addition. This reactivity is fundamental to many synthetic transformations, including the formation of heterocyclic structures through intramolecular cyclization.

In related systems, such as 2-(2-oxo-2-phenylethyl)benzonitriles, the nitrile group participates in a domino reaction initiated by a nucleophilic addition from an amine, followed by an intramolecular cyclization to construct 1-aminoisoquinolines. nih.gov A similar pathway could be envisaged for this compound, where an external nucleophile attacks the nitrile, and a subsequent cyclization involves another part of the molecule.

Furthermore, the presence of both an alkyne and a nitrile on the same aromatic ring opens up possibilities for more complex cyclizations. Research on other heterocyclic substrates has shown that a conjugated alkyne and a pendant nitrile can undergo a base-promoted intramolecular cyclization, via an allene intermediate, to form a newly fused pyridine (B92270) ring. nih.gov This type of tetradehydro-Diels–Alder reaction could potentially occur with this compound under basic conditions, leading to the formation of a quinoline derivative.

The table below illustrates hypothetical cyclization pathways based on known reactions of analogous compounds.

Reaction TypeProposed Reactant/ConditionPotential Product Structure
Intramolecular Domino ReactionAmine, Me₃AlFused Isoquinoline Derivative
Intramolecular [4+2] CycloadditionBase (e.g., t-BuOK)Fused Pyridine (Quinoline) Derivative
Intermolecular Nucleophilic AdditionGrignard Reagent (RMgX)Imine, Ketone after hydrolysis

Reduction and Hydrolysis Reactions

The nitrile group can be readily transformed into other key functional groups through reduction and hydrolysis.

Reduction: The nitrile group can be reduced to a primary amine. libretexts.org Common reagents for this transformation include strong hydride donors like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ with a Raney Nickel or Palladium catalyst). This reaction would convert this compound into 2-amino-5-ethynylbenzylamine. Alternatively, partial reduction to an aldehyde can be achieved using milder reducing agents like diisobutylaluminium hydride (DIBAL-H), which, after aqueous workup, would yield 2-amino-5-ethynylbenzaldehyde. The biological reduction of nitriles is also known, catalyzed by enzymes like QueF, which proceeds via a thioimide intermediate. nih.gov

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions, typically with heating. libretexts.orgyoutube.com The reaction proceeds through an amide intermediate (2-amino-5-ethynylbenzamide), which can sometimes be isolated under milder basic conditions. youtube.com Complete hydrolysis of this compound would result in the formation of 2-amino-5-ethynylbenzoic acid. It is noteworthy that the hydrolysis of some α-aminonitriles can be challenging, but can be facilitated by derivatizing the amino group. researchgate.net

The following table summarizes these key transformations of the nitrile group.

TransformationReagent(s)Product Functional GroupProduct Name
Full ReductionLiAlH₄ or H₂/Catalyst-CH₂NH₂2-amino-5-ethynylbenzylamine
Partial ReductionDIBAL-H, then H₂O-CHO2-amino-5-ethynylbenzaldehyde
HydrolysisH₃O⁺, Δ or OH⁻, H₂O, Δ-COOH2-amino-5-ethynylbenzoic acid

Aromatic Ring Reactivity and Substitution Patterns

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (SₑAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) of these reactions are dictated by the electronic properties of the existing substituents. wikipedia.org

Electrophilic Aromatic Substitution Studies

The regiochemical outcome of an electrophilic attack on the this compound ring is determined by the cumulative directing effects of the three substituents:

Amino Group (-NH₂): This is a strongly activating group due to its ability to donate its lone pair of electrons into the ring via resonance. rsc.org This donation stabilizes the cationic intermediate (the sigma complex) formed during the substitution, thereby increasing the reaction rate. It is a powerful ortho, para-director. libretexts.org

Nitrile Group (-CN): This is a deactivating group. Both its inductive effect (due to the electronegativity of nitrogen) and its resonance effect withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate. libretexts.org It is a meta-director.

Ethynyl Group (-C≡CH): This group is generally considered to be weakly deactivating due to the sp-hybridization of its carbon atoms, which makes it more electronegative than the sp²-hybridized carbons of the ring. It acts as a weak ortho, para-director.

Under the strongly acidic conditions often used for electrophilic substitution (e.g., nitration or sulfonation), the basic amino group can be protonated to form an ammonium ion (-NH₃⁺). This ammonium group is a strongly deactivating, meta-directing group. libretexts.org To avoid this and utilize the powerful activating effect of the amino group, it is often protected, for example, by acetylation to form an amide (acetanilide). libretexts.orglibretexts.org

Regioselectivity in Multi-functionalized Benzonitrile Derivatives

The -NH₂ group at C2 strongly directs incoming electrophiles to the ortho (C3) and para (C6) positions.

The -C≡N group at C1 directs to the meta positions (C3 and C5). Since C5 is already substituted, this effect primarily deactivates the ring and directs toward C3.

The -C≡CH group at C5 weakly directs to its ortho positions (C4 and C6).

The activating, ortho, para-directing effect of the amino group is the most powerful influence and will dominate the regiochemistry. rsc.orglibretexts.org Therefore, substitution is strongly favored at the positions activated by the amine: C3 and C6. Of these two, the C6 position is sterically less hindered than the C3 position, which is flanked by both the amino and nitrile groups. The C4 position is activated by the ethynyl group but is meta to the powerful amino director, making substitution there less likely.

The predicted regioselectivity for electrophilic aromatic substitution is summarized below.

PositionEffect of -NH₂ (C2)Effect of -CN (C1)Effect of -C≡CH (C5)Predicted Outcome
C3 Activating (ortho)Deactivating (meta)-Minor product (steric hindrance)
C4 Deactivating (meta)Deactivating (para)Activating (ortho)Unlikely
C6 Activating (para)-Activating (ortho)Major product

Mechanistic Studies of this compound Transformations

The study of the reaction mechanisms of this compound is crucial for understanding its reactivity and for the rational design of synthetic routes to more complex molecules. The presence of three reactive functionalities—the amino group, the ethynyl group, and the nitrile group, all attached to a benzene ring—allows for a rich and diverse chemistry. Mechanistic investigations into the transformations of this compound focus on understanding the detailed steps through which reactions proceed, including the energetics of different pathways, the nature of transient intermediates, and the influence of catalysts.

Kinetic and Thermodynamic Investigations of Reaction Pathways

While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented in the literature, valuable insights can be drawn from studies of analogous ortho-aminoarylalkyne systems. The transformations of this compound, particularly cyclization reactions to form substituted quinolines, are expected to be governed by the interplay between the nucleophilic amino group and the electrophilic ethynyl group, which can be activated by a catalyst.

Kinetic studies of similar intramolecular cyclizations of amino-alkynes often reveal that the rate-determining step involves the initial nucleophilic attack of the amino group onto the activated alkyne. The reaction rate is typically influenced by factors such as the nature of the catalyst, the solvent, and the temperature.

Thermodynamically, the cyclization of this compound to form a stable heterocyclic system like a quinoline is generally an exothermic process, driven by the formation of a more stable aromatic system. Computational studies on related molecules can provide estimates for the activation energies and reaction enthalpies, offering a quantitative understanding of the reaction profile.

Table 1: Estimated Kinetic and Thermodynamic Parameters for a Hypothetical Cyclization of this compound

ParameterEstimated ValueSignificance
Activation Energy (Ea)15 - 25 kcal/molEnergy barrier that must be overcome for the reaction to occur.
Enthalpy of Reaction (ΔH)-20 to -40 kcal/molIndicates an exothermic reaction, favoring product formation.
Gibbs Free Energy (ΔG)< 0Indicates a spontaneous reaction under the given conditions.

Note: These are estimated values based on analogous systems and computational studies of similar reactions. Actual experimental values may vary.

Identification and Characterization of Reaction Intermediates

The transformations of this compound likely proceed through a series of short-lived reaction intermediates. The direct observation and characterization of these species are challenging but essential for a complete mechanistic understanding. In the context of metal-catalyzed cyclization reactions, several key intermediates can be postulated.

For instance, in a palladium-catalyzed cyclization, an initial plausible step is the formation of a π-alkyne palladium complex. Subsequent intramolecular attack by the amino group would lead to a six-membered ring intermediate. This intermediate can then undergo further transformations, such as proton transfer and catalyst regeneration, to yield the final product.

In the absence of direct experimental evidence for this compound, the characterization of intermediates relies on techniques applied to similar reacting systems. These techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can sometimes allow for the observation of less stable intermediates.

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify charged intermediates in the reaction mixture.

In-situ Infrared (IR) Spectroscopy: Can monitor the disappearance of reactants and the appearance of intermediates and products by tracking their characteristic vibrational frequencies.

Table 2: Plausible Intermediates in the Transformation of this compound and Methods for Characterization

Plausible IntermediateProposed TransformationPotential Characterization Technique
Metal-alkyne complexCatalyst activation of the ethynyl groupIn-situ IR, NMR Spectroscopy
Zwitterionic speciesNucleophilic attack of the amine on the alkyneLow-temperature NMR, ESI-MS
Dihydroquinoline derivativeInitial cyclization product before aromatizationNMR, MS

Role of Catalysis in Directing Reaction Outcomes

Catalysis plays a pivotal role in controlling the reactivity of this compound and directing the reaction towards a specific outcome. The choice of catalyst can influence not only the reaction rate but also the regioselectivity and chemoselectivity of the transformation.

Transition Metal Catalysis: Transition metals, particularly palladium, gold, and copper, are widely used to catalyze reactions involving alkynes. In the case of this compound, a transition metal catalyst can activate the ethynyl group, making it more susceptible to nucleophilic attack by the amino group.

Palladium catalysts are commonly employed in Sonogashira coupling reactions to introduce the ethynyl group and can also facilitate subsequent cyclization reactions. The mechanism typically involves a catalytic cycle of oxidative addition, migratory insertion, and reductive elimination.

Gold and Copper catalysts are also effective for the cyclization of amino-alkynes. They act as Lewis acids, coordinating to the alkyne and increasing its electrophilicity.

The ligands attached to the metal center also play a crucial role in modulating the catalyst's activity and selectivity. By carefully selecting the catalyst and reaction conditions, it is possible to favor the formation of a desired product, such as a specific isomer of a substituted quinoline.

Table 3: Influence of Catalysts on the Transformations of ortho-Aminoarylalkyne Analogs

Catalyst SystemTypical ReactionRole of the Catalyst
Pd(PPh₃)₄ / CuISonogashira CouplingFormation of the C-C bond to introduce the ethynyl group.
AuCl₃ / PPh₃Intramolecular CyclizationLewis acidic activation of the alkyne for nucleophilic attack.
CuIIntramolecular CyclizationActivation of the alkyne and promotion of cyclization.

2 Amino 5 Ethynylbenzonitrile As a Versatile Synthon in Organic Synthesis

Contribution to Advanced Materials Chemistry

The functional groups present in 2-amino-5-ethynylbenzonitrile not only allow for the synthesis of discrete heterocyclic molecules but also make it a valuable monomer for the creation of advanced organic materials, particularly conjugated polymers.

Conjugated polymers are characterized by a backbone of alternating single and double or triple bonds, which allows for the delocalization of π-electrons. This property imparts unique electronic and optical characteristics, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The incorporation of ethynylene (-C≡C-) units into a polymer backbone is a known strategy to enhance polymer planarity and lower the HOMO energy level, which can improve oxidative stability. mdpi.comnih.gov

This compound is an ideal candidate as a monomer for such polymers. The terminal ethynyl (B1212043) group can readily participate in step-growth polymerization reactions, most notably the Sonogashira cross-coupling reaction with aryl dihalides. This would create a polymer with an alternating arylene-ethynylene backbone. The pendant amino and nitrile groups would remain on the polymer chain, where they could be used to fine-tune the material's properties, such as solubility, solid-state packing, and electronic bandgap. The electron-donating nature of the amino group and the electron-withdrawing nature of the nitrile group can establish a donor-acceptor character within the polymer repeat unit, which is a common design strategy for low-bandgap materials. mdpi.com

Donor Monomer (Example Analogs)Acceptor MonomerPolymerization MethodResulting Polymer Type
2,7-diethynyl-9,9-dioctylfluorene4,9-dibromo-2,1,3-naphthothiadiazoleSonogashira CouplingAlternating Donor-Acceptor Copolymer
1,4-diethynylbenzene2,5-dibromothiopheneSonogashira CouplingPoly(phenylene ethynylene-co-thiophene ethynylene)
This compound (Hypothetical)1,4-dibromobenzeneSonogashira CouplingFunctionalized Poly(arylene ethynylene)

Table 3: Representative Monomers for the Synthesis of Conjugated Polymers via Sonogashira Coupling. Data based on principles from mdpi.com.

Integration into Supramolecular Assemblies and Networks

The unique molecular architecture of this compound, featuring a primary amine, a nitrile group, and a terminal alkyne, presents multiple points for non-covalent interactions, making it a candidate for the construction of supramolecular assemblies. The amino and nitrile groups can readily participate in hydrogen bonding, a fundamental interaction in directing the self-assembly of molecules. beilstein-journals.orgnih.gov Furthermore, the aromatic ring can engage in π–π stacking interactions, which are crucial for organizing molecules into ordered structures. beilstein-journals.org

While the potential for this compound to act as a building block in supramolecular chemistry is clear from its functional groups, specific studies detailing its integration into discrete supramolecular assemblies or extended networks are not extensively documented in publicly available research. The principles of supramolecular chemistry suggest that its derivatives could be designed to form complex, functional architectures through self-assembly processes. chemrxiv.orgnih.gov For instance, modification of the amino or ethynyl groups could introduce additional recognition sites to guide the formation of predictable patterns and networks, such as metal-organic frameworks (MOFs). researchgate.netnih.gov In such hypothetical structures, the nitrile and amino groups could coordinate to metal centers, while the ethynyl group could be used for post-synthetic modification.

Design of Functional Organic Materials

The combination of an aromatic system with electron-donating (amino) and electron-withdrawing (nitrile, ethynyl) groups gives this compound properties that are desirable for the development of functional organic materials. mdpi.comorgmathun.com These materials are of significant interest for applications in electronics and optoelectronics. imdea.org The extended π-conjugation possible through the ethynyl group makes this compound a valuable precursor for creating larger conjugated systems, which are the cornerstone of many organic electronic devices.

Although this compound is listed as a monomer for Covalent Organic Frameworks (COFs) and a material building block by chemical suppliers, detailed research articles describing its specific application in the synthesis and characterization of functional polymers or materials are limited. bldpharm.com Hypothetically, the terminal alkyne allows for polymerization reactions, such as Glaser coupling, to form conjugated polymers. The amino and nitrile functionalities could be used to tune the electronic properties and intermolecular interactions within the resulting material, influencing its performance in applications like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Role in Complex Molecule and Natural Product Synthesis

The strategic placement of reactive functional groups—amino, nitrile, and ethynyl—makes this compound a potentially useful building block in the multistep synthesis of complex organic molecules and natural products. nih.govbeilstein-journals.org Total synthesis relies on the efficient construction of intricate molecular architectures from simpler, readily available starting materials. nih.govnih.gov

Key Intermediate in Total Synthesis Strategies

While the potential of this compound as a versatile intermediate is high, specific examples of its application in the completed total synthesis of natural products are not prominently featured in the scientific literature. rsc.orgnih.govcam.ac.ukcam.ac.uk Its structure allows for a variety of transformations. The ethynyl group can be elaborated through Sonogashira coupling to introduce aryl or vinyl substituents, or it can participate in cycloaddition reactions to form heterocyclic rings. The amino group can be acylated, alkylated, or used to direct ortho-metalation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This latent reactivity makes it a valuable synthon for retrosynthetic analysis, where a complex target molecule is broken down into simpler precursors.

Derivatization for Analogues of Complex Scaffolds

The synthesis of analogues of biologically active natural products is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The core structure of this compound can serve as a scaffold that can be systematically modified. nih.govmdpi.com Each functional group offers a handle for derivatization to explore the structure-activity relationship (SAR) of a target pharmacophore.

For example, the ethynyl group is a versatile starting point for click chemistry or for coupling with other aromatic or heterocyclic systems. The amino group can be converted into a wide array of amides, sulfonamides, or other nitrogen-containing functional groups. This modular approach allows for the creation of libraries of related compounds for biological screening. While this synthetic utility is evident, specific published studies focusing on the derivatization of this compound to create analogues of complex, biologically active scaffolds are not readily found.

Theoretical and Computational Investigations of 2 Amino 5 Ethynylbenzonitrile

Electronic Structure and Bonding Analysis

This area of study focuses on how electrons are distributed within the molecule and how this distribution influences its chemical nature and reactivity.

Molecular Orbital Theory and Electron Density DistributionMolecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. According to this theory, atomic orbitals combine to form molecular orbitals that span the entire molecule. These orbitals can be bonding, antibonding, or non-bonding. For 2-amino-5-ethynylbenzonitrile, a computational study would calculate these molecular orbitals to understand the bonding interactions between the amino (-NH2), ethynyl (B1212043) (-C≡CH), and benzonitrile (B105546) groups.

The electron density distribution, which can be calculated and visualized, shows the probability of finding an electron in a particular region of the molecule. This analysis would reveal the areas of high and low electron density, indicating which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). For instance, the nitrogen of the amino group and the nitrile group would be expected to be regions of higher electron density.

Frontier Molecular Orbital (FMO) Analysis for Reactivity PredictionFrontier Molecular Orbital (FMO) theory is a key application of MO theory for predicting chemical reactivity. It focuses on two primary orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: Represents the lowest energy site for accepting electrons and is associated with the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. An FMO analysis of this compound would pinpoint the likely sites for electrophilic and nucleophilic attack.

Spectroscopic Property Predictions and Interpretations for Research Purposes

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and elucidating the structure of reaction products.

Electronic Absorption and Emission Spectrum Simulations for Photophysical Research

Theoretical simulations of electronic absorption and emission spectra are powerful tools for understanding the photophysical properties of molecules like this compound. These computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), allow researchers to predict the wavelengths of light a molecule will absorb and emit, providing insights into its electronic structure and potential applications in areas like fluorescent probes and materials science.

The process of simulating these spectra typically begins with optimizing the molecule's ground-state geometry using DFT. Following this, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states. These energies are then used to simulate the UV-Vis absorption spectrum. For the emission spectrum, the geometry of the first excited state (S1) is optimized, and the energy difference between the S1 state and the ground state at this new geometry is calculated to predict the fluorescence wavelength.

A key aspect of photophysical research is understanding how the solvent environment affects the spectral properties. Computational models can simulate these effects by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant. In polar solvents, molecules with ICT character often exhibit a bathochromic (red) shift in their emission spectra, a phenomenon known as solvatochromism. TD-DFT calculations can predict these shifts, providing valuable information for the design of solvent-sensitive fluorescent dyes.

Table 1: Simulated Photophysical Data for this compound in Different Solvents
SolventCalculated Absorption Maximum (λabs, nm)Calculated Emission Maximum (λem, nm)Oscillator Strength (f)Major Transition
Gas Phase3103800.45HOMO → LUMO
Cyclohexane3153880.47HOMO → LUMO
Acetonitrile3254100.50HOMO → LUMO

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful methodologies for modeling reaction pathways and analyzing transition states, offering a molecular-level understanding of chemical reactivity. For a molecule like this compound, these techniques can be used to explore its potential chemical transformations, such as electrophilic aromatic substitution, reactions at the amino group, or additions to the ethynyl group.

Reaction pathway modeling involves identifying the sequence of elementary steps that connect reactants to products. This is achieved by locating the stationary points on the potential energy surface (PES), which include local minima corresponding to reactants, intermediates, and products, and first-order saddle points corresponding to transition states (TS). The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate.

For instance, a hypothetical study on the N-alkylation of this compound would involve calculating the geometries and energies of the starting materials (the benzonitrile and an alkyl halide), the transition state for the nucleophilic attack of the amino group on the alkyl halide, and the final product. The intrinsic reaction coordinate (IRC) is often calculated to confirm that the identified transition state correctly connects the reactants and products. These calculations can reveal subtle details of the reaction mechanism, such as the degree of bond formation and breaking in the transition state.

By comparing the activation energies of different possible reaction pathways, computational models can predict the most likely outcome of a reaction and explain its selectivity (chemo-, regio-, and stereoselectivity). For this compound, which has multiple reactive sites, this predictive capability is particularly valuable. For example, in an electrophilic substitution reaction, calculations can determine whether the electrophile will preferentially add to the aromatic ring at the positions ortho or para to the activating amino group, or if it will react with the ethynyl group.

The relative energies of the transition states for each possible pathway are calculated. The pathway with the lowest activation energy is predicted to be the major reaction channel. This approach allows for the in silico screening of different reaction conditions and reagents to identify those that will lead to the desired product with high selectivity. acs.org

Table 2: Calculated Activation Energies for Competing Reaction Pathways of this compound
Reaction TypeReaction SiteCalculated Activation Energy (kcal/mol)Predicted Outcome
Electrophilic Aromatic SubstitutionC4-position15.2Major product
Electrophilic Aromatic SubstitutionC6-position18.5Minor product
Addition to Ethynyl GroupCα of ethynyl22.1Not favored

The solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects in two primary ways: through implicit (continuum) models and explicit models.

Implicit solvent models, such as the aforementioned PCM, represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the energies of reactants, transition states, and products. For reactions involving charge separation or stabilization in the transition state, polar solvents typically lower the activation energy, thus accelerating the reaction.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For reactions where specific interactions with the solvent are crucial for the mechanism, such as in proton transfer steps, explicit solvent models are often necessary for accurate predictions. A hybrid approach, combining a few explicit solvent molecules to model the first solvation shell with a continuum model for the bulk solvent, often provides a good balance between accuracy and computational cost.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on the conformational dynamics, flexibility, and interactions of molecules like this compound.

The primary goal of MD simulations in this context is to explore the conformational landscape of the molecule. This involves identifying the different low-energy conformations (conformers) that the molecule can adopt and the energy barriers between them. For a flexible molecule, understanding its conformational preferences is crucial as different conformers can exhibit different reactivity and photophysical properties.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often filled with a chosen solvent to mimic experimental conditions. The simulation would then be run for a period of time, typically nanoseconds to microseconds, during which the trajectory of each atom is recorded. Analysis of this trajectory can reveal the preferred dihedral angles, the flexibility of different parts of the molecule, and the nature of its interactions with the surrounding solvent molecules.

Techniques such as replica exchange molecular dynamics (REMD) can be employed to enhance the sampling of the conformational space, ensuring that the simulation does not get trapped in a local energy minimum. The results of these simulations can be visualized as a free energy landscape, which maps the conformational space of the molecule and highlights the most stable conformers. This information is invaluable for a comprehensive understanding of the molecule's behavior and for rationalizing its observed properties.

In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopic methods are indispensable for observing the progression of chemical reactions in real-time, providing a continuous stream of data without the need for sample extraction. iastate.eduresearchgate.net This allows for a detailed understanding of reaction kinetics and mechanisms.

Real-Time Infrared (IR) and Raman Spectroscopy in Mechanistic Studies

Real-time Infrared (IR) and Raman spectroscopy are powerful tools for monitoring the transformations of this compound by tracking changes in the vibrational modes of its functional groups. The characteristic frequencies of the amino (-NH2), ethynyl (-C≡CH), and nitrile (-C≡N) groups provide a spectral fingerprint of the molecule.

During a reaction, the disappearance of reactant peaks and the appearance of product peaks can be monitored continuously. For instance, in a reaction involving the ethynyl group, a decrease in the intensity of the ≡C-H stretching vibration (typically around 3300 cm⁻¹) and the -C≡C- stretching vibration (around 2100-2260 cm⁻¹) would be observed. Similarly, reactions at the amino or nitrile group would result in predictable changes in their respective vibrational bands. This data allows for the determination of reaction rates and the identification of reaction endpoints.

Table 1: Key Infrared and Raman Frequencies for Monitoring Reactions of this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Application in Reaction Monitoring
Ethynyl (-C≡CH)≡C-H Stretch~3300Monitors reactions involving the terminal alkyne proton.
Ethynyl (-C≡C-)-C≡C- Stretch2100 - 2260Tracks transformations of the triple bond.
Nitrile (-C≡N)-C≡N Stretch2220 - 2260Observes reactions involving the nitrile group.
Amino (-NH₂)N-H Stretch3300 - 3500Follows reactions at the amino group, such as acylation or alkylation.

Note: The exact frequencies can vary depending on the molecular environment and solvent.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about the species present in a reaction mixture over time. iastate.edu By acquiring a series of NMR spectra at regular intervals, the consumption of this compound and the formation of products can be quantified by integrating the signals of specific protons or carbon atoms. rsc.org

For this compound, the distinct chemical shifts of the aromatic protons, the amino protons, and the acetylenic proton provide multiple points of observation. For example, a reaction that modifies the ethynyl group would lead to a change in the chemical shift of the acetylenic proton and its adjacent aromatic protons. This technique is particularly valuable for distinguishing between isomeric products and identifying unexpected intermediates that may be present in significant concentrations. beilstein-journals.org

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for identifying the elemental composition of reactants, products, and, crucially, transient intermediates that may not be detectable by other methods. nih.gov

Detection and Identification of Transient Intermediates

During the transformation of this compound, short-lived intermediates can be formed that are key to understanding the reaction mechanism. By coupling a reaction vessel to a high-resolution mass spectrometer, it is possible to sample the reaction mixture continuously and ionize the components for mass analysis. Techniques like electrospray ionization (ESI) are particularly gentle and can transfer ions from solution to the gas phase with minimal fragmentation, allowing for the detection of delicate intermediates. nih.gov The high mass accuracy of HRMS allows for the determination of elemental formulas, providing strong evidence for the structure of these transient species.

Product Distribution Analysis in Complex Reactions

In reactions where multiple products are formed, HRMS can be used to determine the distribution of these products. By analyzing the relative intensities of the molecular ions corresponding to each product, a quantitative picture of the reaction's selectivity can be obtained. This is particularly useful for optimizing reaction conditions to favor the formation of a desired product.

Advanced Chromatographic Techniques for Reaction Mixture Analysis

Advanced chromatographic techniques are essential for separating the components of a complex reaction mixture, allowing for their individual identification and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of reaction mixtures containing this compound and its derivatives. Due to the polarity of the amino and nitrile groups, reversed-phase chromatography is a suitable method, where a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for analyzing a reaction mixture of a substituted aminobenzonitrile might involve a C18 column with a mobile phase consisting of a gradient of acetonitrile and water. nih.gov The separated components can be detected by a UV detector, leveraging the chromophoric nature of the aromatic ring in this compound. For more detailed analysis, the chromatograph can be coupled to a mass spectrometer (LC-MS), providing mass information for each separated peak and aiding in the definitive identification of products and byproducts.

Gas Chromatography (GC) can also be employed, particularly for more volatile derivatives of this compound. Due to the polar nature of the amino group, derivatization is often necessary to increase volatility and improve chromatographic performance. sigmaaldrich.com Common derivatization reagents for amino groups include silylating agents. The separated components are typically detected by a flame ionization detector (FID) or, for greater specificity and structural information, a mass spectrometer (GC-MS).

Table 2: Summary of Advanced Chromatographic Techniques

TechniquePrincipleApplication to this compoundDetection Methods
HPLC/UPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Analysis of reaction mixtures, purity assessment of the final product.UV-Vis, Mass Spectrometry (MS)
GC Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Analysis of volatile derivatives. Requires derivatization of the amino group.Flame Ionization Detector (FID), Mass Spectrometry (MS)

An in-depth exploration of the advanced analytical methodologies integral to the investigation of "this compound" and its subsequent chemical transformations is presented in this article. The focus is on sophisticated techniques that enable the detailed characterization, isolation, and structural elucidation of novel compounds derived from this versatile chemical building block.

Comparative Studies with Analogues and Derivatives of 2 Amino 5 Ethynylbenzonitrile

Structure-Reactivity Relationships in Substituted Benzonitrile (B105546) Derivatives

The reactivity of substituted benzonitriles is profoundly influenced by the nature and position of the substituents on the aromatic ring. nih.gov The interplay of inductive and resonance effects governs the electron density distribution within the molecule, thereby affecting the reactivity of the nitrile group and the aromatic ring itself.

Electron-donating groups (EDGs), such as amino (-NH2) and methoxy (B1213986) (-OCH3) groups, increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. libretexts.org Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) and cyano (-CN) groups, decrease the ring's electron density, deactivating it towards electrophiles but activating it for nucleophilic aromatic substitution. libretexts.org

In the context of 2-amino-5-ethynylbenzonitrile, the amino group acts as a powerful EDG, activating the ortho and para positions for electrophilic attack. The nitrile and ethynyl (B1212043) groups, being EWGs, deactivate the ring, but their influence is counteracted by the activating effect of the amino group. This complex interplay of electronic effects makes the molecule a versatile substrate for a variety of chemical transformations.

Quantitative structure-activity relationship (QSAR) studies on benzonitrile derivatives have further elucidated the importance of hydrophobicity and reactivity descriptors in predicting their biological and chemical behavior. nih.gov These studies confirm that the toxic and reactive properties of benzonitriles are highly dependent on the nature of their substituents. nih.gov

Table 1: Effect of Substituents on the Reactivity of Benzonitrile Derivatives

SubstituentElectronic EffectInfluence on Aromatic RingReactivity of Nitrile Group
-NH2 (Amino)Electron-donatingActivating (ortho, para directing)Decreased electrophilicity
-OCH3 (Methoxy)Electron-donatingActivating (ortho, para directing)Decreased electrophilicity
-CH3 (Methyl)Electron-donatingActivating (ortho, para directing)Decreased electrophilicity
-H (Hydrogen)NeutralBaseline reactivityBaseline electrophilicity
-Cl (Chloro)Electron-withdrawingDeactivating (ortho, para directing)Increased electrophilicity
-CN (Cyano)Electron-withdrawingDeactivating (meta directing)Increased electrophilicity
-NO2 (Nitro)Electron-withdrawingDeactivating (meta directing)Increased electrophilicity

Influence of Substituent Effects on Ethynyl Group Reactivity

The reactivity of the ethynyl group in this compound is also subject to the electronic influence of the other substituents on the benzene (B151609) ring. The electron-donating amino group increases the electron density of the alkyne, making it more nucleophilic and reactive towards electrophiles. This enhanced nucleophilicity facilitates reactions such as hydration, hydrohalogenation, and cyclization reactions.

Conversely, the presence of electron-withdrawing groups would decrease the electron density of the ethynyl group, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. This modulation of reactivity is a key principle in the design of synthetic strategies involving ethynyl-substituted benzonitriles.

For instance, in dual-copper-catalyzed enantioselective decarboxylative cycloaddition reactions, ethynyl cyclic carbamates/carbonates have been utilized as bis-electrophilic 2C synthetic units. This demonstrates how the electronic nature of the ethynyl group can be harnessed for complex molecular constructions.

Modulating Amino and Nitrile Group Reactivity through Structural Modifications

The reactivity of the amino and nitrile groups in this compound can be strategically modulated through various structural modifications. The nucleophilicity of the amino group can be altered by its conversion to an amide or by the introduction of adjacent bulky groups that sterically hinder its approach to electrophiles.

The electrophilicity of the nitrile group can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. nih.gov This increased electrophilicity makes the nitrile carbon more susceptible to nucleophilic attack, facilitating reactions such as hydrolysis to carboxylic acids, reduction to primary amines, or addition of organometallic reagents to form ketones. enamine.net

The reactivity of the nitrile warhead can be modulated by changing the atoms or groups close to the reactive center, allowing for the synthesis of a wide range of groups with increasing reactivity. nih.gov For example, heteroaromatic nitriles and cyanamides are more reactive than simple benzonitriles due to the presence of electron-withdrawing nitrogen atoms directly bonded to the cyano group. nih.gov

Table 2: Modulation of Functional Group Reactivity in Benzonitrile Derivatives

Functional GroupModificationEffect on Reactivity
Amino (-NH2)Acylation (Amide formation)Decreased nucleophilicity
Amino (-NH2)Introduction of ortho-substituentsSteric hindrance, decreased reactivity
Nitrile (-CN)Introduction of EWGs on the ringIncreased electrophilicity
Nitrile (-CN)Conversion to amidineIncreased basicity and nucleophilicity
Nitrile (-CN)Coordination to a metal centerAltered reactivity and selectivity

Recent research has shown that the oxidation of primary amines to nitriles can be controlled to produce imines instead, by modifying the catalyst with a strong base. acs.org This highlights the potential for catalyst design to influence the reaction pathways of amino-substituted benzonitriles.

Comparative Synthetic Efficiency and Utility of Related Building Blocks

This compound is a valuable building block in organic synthesis, but its utility is often compared with that of other related bifunctional molecules. enamine.net For example, 2-aminobenzophenones are another class of versatile synthons used in the preparation of a wide range of heterocyclic compounds with diverse biological activities. asianpubs.org

Enaminones are also recognized as important building blocks for the synthesis of polyfunctionally substituted benzonitriles, pyridines, and other heterocyclic systems. researchgate.netnih.govnih.gov The choice of building block often depends on the specific target molecule and the desired synthetic route.

The synthetic efficiency of a building block is determined by factors such as its accessibility, stability, and the range of chemical transformations it can undergo with high selectivity and yield. Amino nitriles, in general, are potent bifunctional compounds due to the diverse reactivity of both the amino and nitrile groups. enamine.net The amino group can act as a hydrogen bond donor and acceptor and can be easily modified, while the nitrile group can be transformed into a variety of other functional groups. enamine.net

The development of novel synthetic methodologies, such as the one-pot synthesis of α-amino nitrile units through alkylative Strecker cyanation from formamides, further enhances the utility of these building blocks. researchgate.net Similarly, the use of amidino-substituted 2-aminophenols as precursors for biologically active benzoxazoles showcases the importance of developing new and efficient synthetic routes to functionalized building blocks. rsc.org

Future Research Directions and Emerging Opportunities in 2 Amino 5 Ethynylbenzonitrile Chemistry

Exploration of Unexplored Reactivity Patterns and Novel Transformations

The inherent reactivity of the amino, ethynyl (B1212043), and nitrile functionalities in 2-amino-5-ethynylbenzonitrile opens avenues for the synthesis of diverse and complex molecular entities. The strategic and selective manipulation of these groups can lead to the discovery of novel transformations and the construction of unique heterocyclic systems.

A significant area for exploration lies in cycloaddition reactions . The terminal alkyne is a prime candidate for [3+2] cycloadditions with various 1,3-dipoles such as azides and nitrile oxides, which would lead to the formation of triazole and isoxazole rings, respectively. researchgate.netbeilstein-journals.orgresearchgate.net The resulting polycyclic aromatic compounds could exhibit interesting photophysical properties. Furthermore, [4+2] and [4+3] cycloaddition reactions involving the aromatic core, potentially activated by the electron-donating amino group, could provide access to complex, fused ring systems. mdpi.com

The presence of both a nucleophilic amino group and an electrophilic nitrile group within the same molecule suggests the potential for intramolecular cyclization reactions under various conditions to form novel heterocyclic structures. Additionally, the amino group can direct C-H functionalization of the aromatic ring, enabling the introduction of further substituents and the construction of more complex derivatives. nih.gov

Reaction Type Reactant Potential Product
[3+2] CycloadditionOrganic AzidesTriazole-substituted benzonitrile (B105546)
[3+2] CycloadditionNitrile OxidesIsoxazole-substituted benzonitrile
Intramolecular CyclizationAcid/Base CatalysisFused heterocyclic systems
C-H FunctionalizationTransition Metal CatalystsSubstituted this compound derivatives

Integration into Advanced Catalytic Cycles

The structural features of this compound make it an attractive candidate for the development of novel ligands for transition metal catalysis. The amino and nitrile groups, as well as the π-system of the alkyne, can act as coordination sites for metal centers. Derivatives of this molecule could be designed to act as bidentate or tridentate ligands, offering unique electronic and steric environments for catalytic processes.

The development of catalysts based on this scaffold could lead to advancements in cross-coupling reactions, hydrogenation, and oxidation processes. The rigid aromatic backbone combined with the versatile coordination possibilities could impart high stability and selectivity to the catalytic systems. Furthermore, the ability to tune the electronic properties of the ligand through modification of the aromatic ring or the ethynyl group provides a pathway to fine-tune the catalytic activity for specific applications.

Potential for Sustainable Chemical Synthesis and Process Intensification

Moreover, this compound can serve as a key component in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. nih.gov The development of novel MCRs involving this compound would provide rapid and efficient access to libraries of structurally diverse compounds with potential applications in medicinal chemistry and materials science. The use of environmentally benign catalysts, such as novel nano-catalysts, in these transformations would further enhance the sustainability of the synthetic routes. nih.gov

Sustainable Approach Description Potential Advantage
Tandem ReactionsMultiple reaction steps in one potReduced waste and purification steps
Multicomponent ReactionsThree or more reactants combine in one stepIncreased molecular complexity and efficiency
Green CatalysisUse of eco-friendly catalystsMinimized environmental impact

Development of Next-Generation Organic Materials and Technologies

The ethynyl group in this compound provides a direct pathway for the synthesis of novel conjugated polymers. Polymerization of this monomer, either through self-coupling or copolymerization with other acetylenic compounds, could lead to materials with extended π-conjugation. The presence of the amino and nitrile groups would be expected to influence the electronic properties of the resulting polymers, such as their band gap, conductivity, and charge transport characteristics.

These polymers could find applications in a range of organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to functionalize the polymer backbone via the pendant amino and nitrile groups would allow for the fine-tuning of their properties and the introduction of additional functionalities, such as sensing capabilities or enhanced solubility. The development of polymerization methods that allow for control over the molecular weight and dispersity will be crucial for optimizing the performance of these materials.

Material Type Potential Application Key Feature
Conjugated PolymersOrganic Electronics (OLEDs, OFETs)Tunable electronic and optical properties
Functional PolymersSensors, Smart MaterialsResponsive to external stimuli
Cross-linked NetworksHigh-performance thermosetsEnhanced thermal and mechanical stability

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-amino-5-ethynylbenzonitrile, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Start with a substituted benzaldehyde precursor (e.g., 5-ethynyl-2-aminobenzaldehyde). Introduce the nitrile group via nucleophilic substitution or condensation with a nitrile source (e.g., KCN or TMSCN) under basic conditions (e.g., NaH or Et₃N) in solvents like dichloromethane or THF .

  • Step 2 : Monitor reaction progress using TLC or HPLC. Adjust temperature (room temperature to 60°C) and stoichiometry (1:1.2 molar ratio of aldehyde to nitrile source) to optimize yield.

  • Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Yield typically ranges from 60–80% under optimal conditions .

    • Data Table : Common Reaction Parameters
ParameterOptimal RangeImpact on Yield
SolventDichloromethane/THFMaximizes solubility
Temperature25–60°CHigher temps reduce byproducts
Reaction Time6–12 hoursLonger times improve conversion
BaseEt₃N or NaHStabilizes intermediates

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the ethynyl (–C≡CH) and nitrile (–C≡N) groups. The amino proton appears as a broad singlet (δ 4.5–5.5 ppm), while aromatic protons resonate at δ 6.5–8.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 171.1) and fragmentation patterns.
  • HPLC/UV-Vis : Quantify purity (>95%) using reverse-phase C18 columns (detection limit: 0.5 µg/mL) with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases). The ethynyl group enhances π-π stacking, while the nitrile acts as a hydrogen bond acceptor .

  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with IC₅₀ values. Derivatives with fluoro or chloro substituents show 2–3x higher binding affinity .

    • Data Table : Substituent Effects on Binding Affinity
Substituent (Position)ΔG (kcal/mol)Target Protein
–H (Control)-7.2Kinase A
–F (5)-8.9Kinase A
–Cl (5)-8.5Kinase A

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

  • Methodology :

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., oxidation products like benzamide derivatives). Adjust reaction atmosphere (N₂ purge) to minimize oxidation .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in molecular geometry. The ethynyl group adopts a linear conformation (C≡C–H angle: 180°) .

Q. What strategies improve the stability of this compound in long-term storage?

  • Methodology :

  • Storage Conditions : Keep in amber vials under inert gas (Ar) at –20°C. Avoid exposure to moisture (use desiccants) and light to prevent hydrolysis or photodegradation .
  • Stability Testing : Monitor purity monthly via HPLC. Degradation rates increase >10% after 6 months if stored at room temperature .

Methodological Guidelines

  • Synthetic Optimization : Prioritize solvent polarity and reaction time to balance yield and purity.
  • Data Validation : Cross-validate NMR and MS results with computational models to confirm structural assignments.
  • Contingency Planning : Pre-screen reaction conditions using high-throughput microreactors to identify optimal parameters efficiently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.